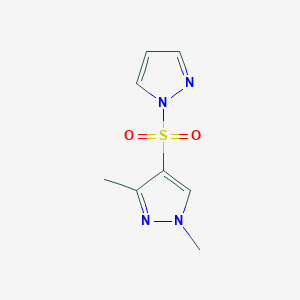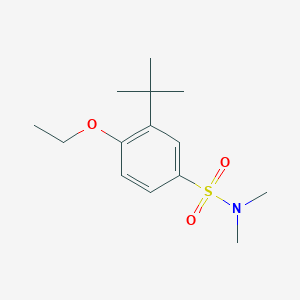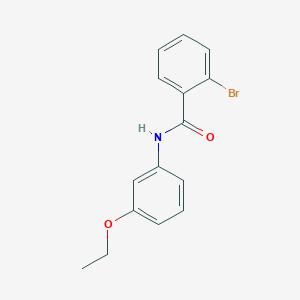
2-(4-methylphenyl)-2-oxoethyl N-(diphenylacetyl)glycinate
説明
2-(4-methylphenyl)-2-oxoethyl N-(diphenylacetyl)glycinate is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.16270821 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stereolithographic 3D Printing for Modified-Release Dosage Forms
Stereolithography (SLA), a 3D printing technology utilizing laser beam photopolymerization, has shown potential in fabricating drug-loaded tablets with modified-release characteristics. Using polyethylene glycol diacrylate (PEGDA) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, researchers successfully printed tablets that demonstrate specific extended-release profiles. This advancement suggests that SLA 3D printing could revolutionize the manufacturing of oral dosage forms, allowing for personalized medication dosing and industrial-scale production (Wang et al., 2016).
Electrophilic Aromatic Substitution by Hydroxytyrosol
A study investigating hydroxytyrosol's interaction with methylglyoxal (MGO) highlighted its potential in mitigating advanced glycation end products formation, which are linked with diabetic complications. Hydroxytyrosol, upon oxidation to DOPAC (3,4-dihydroxyphenylacetic acid), reacts with MGO through electrophilic aromatic substitution, suggesting its therapeutic role in preventing diabetic complications by targeting reactive carbonyl species (Navarro & Morales, 2015).
Synthesis of Heterocyclic Systems
Research into the chemical synthesis of heterocyclic systems using methyl 2-[bis(acetyl)ethenyl]aminopropenoate has led to the creation of new pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, demonstrating the compound's versatility in generating fused heterocyclic systems. This synthesis pathway opens new avenues for the development of pharmaceuticals and agrochemicals with improved efficacy and specificity (Selič & Stanovnik, 1997).
Photocatalytic Hydrogen Generation
A study utilizing the cationic complex [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer demonstrated its efficiency in generating hydrogen from aqueous protons. This novel application, leveraging sacrificial electron donors and platinum-based catalysts, marks a significant step towards sustainable hydrogen production methods, showcasing the potential of using specific chemical structures in energy conversion processes (Du et al., 2006).
High-performance Polymer Matrices
The study of cure kinetics and mechanisms for bismaleimide matrices highlights the complex interplay of polymerization and polycondensation reactions in creating high-performance materials. This research provides insights into the synthesis of polymers with enhanced thermal stability and mechanical properties, essential for aerospace, automotive, and electronics applications (Rozenberg et al., 2002).
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(2,2-diphenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-18-12-14-19(15-13-18)22(27)17-30-23(28)16-26-25(29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRRSKOAOCHITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)

![4,5-DIMETHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B4577545.png)
![4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B4577548.png)
![1-[(4-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE](/img/structure/B4577553.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)
![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4577570.png)
![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)
![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4577585.png)

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4577597.png)
